Methyl 2-((6-(4-methylbenzamido)pyridazin-3-yl)thio)propanoate
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Overview
Description
Methyl 2-((6-(4-methylbenzamido)pyridazin-3-yl)thio)propanoate is a complex organic compound featuring a pyridazine ring, which is a six-membered heterocyclic structure containing two adjacent nitrogen atoms
Preparation Methods
The synthesis of Methyl 2-((6-(4-methylbenzamido)pyridazin-3-yl)thio)propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Benzamido Group: The 4-methylbenzamido group is introduced via an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Thioester Formation: The final step involves the formation of the thioester linkage, which can be achieved through the reaction of the pyridazine derivative with methyl 2-bromopropanoate under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Methyl 2-((6-(4-methylbenzamido)pyridazin-3-yl)thio)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the thioester linkage, where nucleophiles like amines or thiols replace the ester group.
Hydrolysis: Acidic or basic hydrolysis can cleave the ester bond, resulting in the formation of the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Methyl 2-((6-(4-methylbenzamido)pyridazin-3-yl)thio)propanoate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting cardiovascular diseases, cancer, and inflammatory conditions.
Biological Studies: The compound is used in studies investigating enzyme inhibition, receptor binding, and cellular signaling pathways.
Agrochemicals: It is explored for its potential as a herbicide or pesticide due to its ability to interfere with specific biological processes in plants and pests.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-((6-(4-methylbenzamido)pyridazin-3-yl)thio)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring and the benzamido group play crucial roles in binding to these targets, modulating their activity. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Methyl 2-((6-(4-methylbenzamido)pyridazin-3-yl)thio)propanoate can be compared with other pyridazine derivatives, such as:
Pyridazinone: Known for its broad spectrum of pharmacological activities, including anti-inflammatory and anticancer properties.
Pyridaben: A well-known acaricide used in agriculture.
Norflurazon: An herbicide that inhibits carotenoid biosynthesis in plants.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-[6-[(4-methylbenzoyl)amino]pyridazin-3-yl]sulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-10-4-6-12(7-5-10)15(20)17-13-8-9-14(19-18-13)23-11(2)16(21)22-3/h4-9,11H,1-3H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNOKMOFIZXPCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SC(C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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